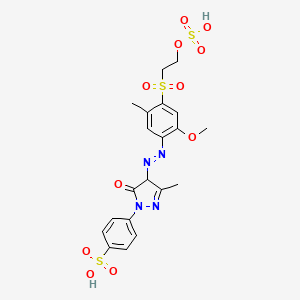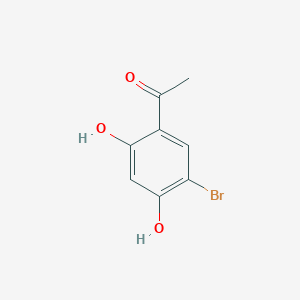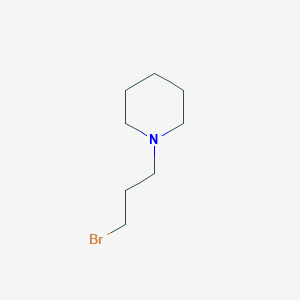
1-(3-bromopropyl)Piperidine
Descripción general
Descripción
1-(3-bromopropyl)Piperidine is a chemical compound with the molecular formula C8H16BrN . It is used in the pharmaceutical industry and plays a significant role in drug design .
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-(3-bromopropyl)Piperidine, involves intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed .Molecular Structure Analysis
The molecular structure of 1-(3-bromopropyl)Piperidine consists of a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The molecular weight of this compound is 206.12 .Physical And Chemical Properties Analysis
1-(3-bromopropyl)Piperidine is a solid under normal conditions . It has a molecular weight of 206.12 and a molecular formula of C8H16BrN .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
1-(3-bromopropyl)Piperidine serves as a key intermediate in the synthesis of various piperidine derivatives, which are prominent in medicinal chemistry due to their pharmaceutical properties. Notably, it plays a significant role in the asymmetric synthesis of enantiomerically pure 3-substituted piperidines, leveraging chiral non-racemic lactams as starting materials. The strategic use of 1-(3-bromopropyl)Piperidine enables the generation of optically pure derivatives, vital for pharmaceutical applications where stereochemistry is crucial for efficacy (Micouin et al., 1994).
Material Science
In the realm of material science, 1-(3-bromopropyl)Piperidine has been utilized in the development of a hyperbranched polymer with perfect branching. This polymer, which is based on the piperidine-4-one ring, showcases unique structural properties and has potential applications in various industries, including coatings, adhesives, and as precursors for more complex materials (Sinananwanich, Higashihara & Ueda, 2009).
Antimicrobial and Antiviral Activities
1-(3-bromopropyl)Piperidine derivatives have also shown promising results in enhancing the efficacy of antibiotics against resistant bacterial strains. For instance, piperine, a derivative, has been found to significantly lower the minimum inhibitory concentration (MIC) and mutation prevention concentration of ciprofloxacin for Staphylococcus aureus, including methicillin-resistant strains, likely by inhibiting bacterial efflux pumps (Khan et al., 2006).
Safety And Hazards
This compound should be handled with care. It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray. After handling, hands should be washed thoroughly. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye protection should be worn while handling this compound .
Direcciones Futuras
Piperidines, including 1-(3-bromopropyl)Piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and research in this field.
Propiedades
IUPAC Name |
1-(3-bromopropyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMWECARVLBXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515923 | |
| Record name | 1-(3-Bromopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromopropyl)Piperidine | |
CAS RN |
61272-70-6 | |
| Record name | 1-(3-Bromopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

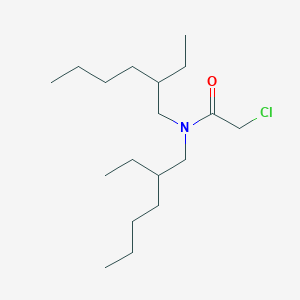
![Ethyl 1-phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B3054515.png)
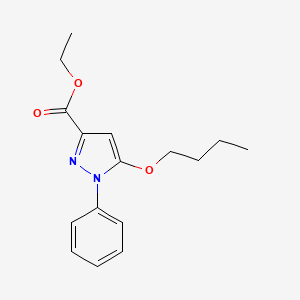
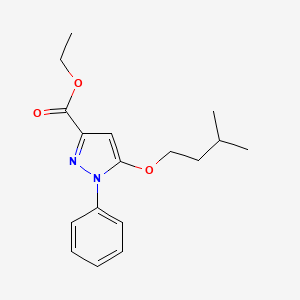


![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/no-structure.png)
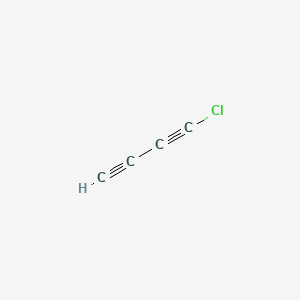
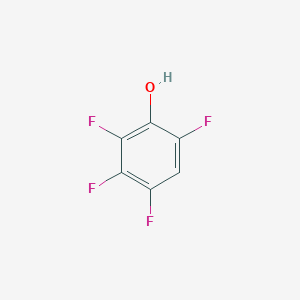
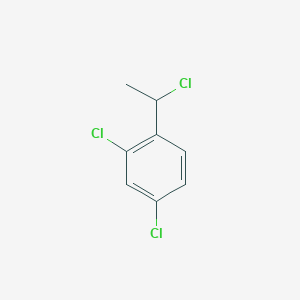
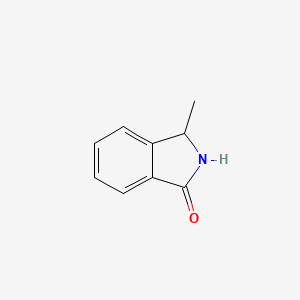
![Diethyl 2-[[(3-chloro-4-methoxy-phenyl)amino]methylidene]propanedioate](/img/structure/B3054532.png)
